2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide

Description

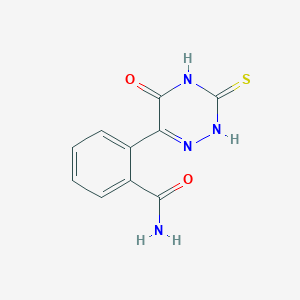

This compound (CAS: 91511-36-3) features a 1,2,4-triazin-5-one core substituted at position 6 with a benzamide group and at position 3 with a sulfanylidene (thione) moiety.

Properties

CAS No. |

91511-36-3 |

|---|---|

Molecular Formula |

C10H8N4O2S |

Molecular Weight |

248.26 g/mol |

IUPAC Name |

2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)benzamide |

InChI |

InChI=1S/C10H8N4O2S/c11-8(15)6-4-2-1-3-5(6)7-9(16)12-10(17)14-13-7/h1-4H,(H2,11,15)(H2,12,14,16,17) |

InChI Key |

HXXLELWUAYXCJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 3-amino-1,2,4-triazine-5-thione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method could involve optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted benzamides.

Scientific Research Applications

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogs:

Key Observations :

- Benzamide vs. Benzonitrile : The target’s benzamide group provides hydrogen-bonding capability, whereas the benzonitrile in offers dipole interactions but reduced polarity.

- Sulfanylidene vs. Dione: The thione group in the target may act as a hydrogen-bond acceptor, while triazin-3,5-dione derivatives (e.g., ) introduce additional hydrogen-bond donors.

- Biological Activity : Indole-triazine derivatives (e.g., compounds 20 and 21 in ) demonstrate anticonvulsant activity, suggesting that substitution patterns (e.g., fluorine, sulfonamide) significantly modulate efficacy. The target’s benzamide group may direct it toward different targets.

Physicochemical and Pharmacokinetic Properties

- Solubility: Glucopyranosyl derivatives () are likely more hydrophilic due to sugar moieties, whereas the target compound’s benzamide may reduce aqueous solubility.

- Stability: Crystal structure analysis of a phenyl-substituted triazin-dione () reveals planar triazine rings with minor deviations (r.m.s. deviation = 0.019 Å), suggesting similar rigidity in the target compound. Hydrogen bonding in the target could enhance thermal stability.

Biological Activity

The compound 2-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamide is a member of the triazine family known for its diverse biological activities. This article explores its biological properties, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.41 g/mol. The compound features a triazine ring and a sulfanylidene group that contribute to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Weight | 344.41 g/mol |

| Molecular Formula | C15H12N4O2S |

| LogP | 3.435 |

| LogD | 3.2886 |

| Polar Surface Area | 71.029 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 3 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the triazine core and the introduction of the sulfanylidene group through condensation reactions. Optimized conditions such as temperature and solvent choice are crucial for achieving high yields.

Antimicrobial Properties

Research indicates that compounds containing the triazine scaffold exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study using artificial neural networks (ANN) predicted that certain triazine derivatives could inhibit human carbonic anhydrase (hCA) II and tumor-associated hCA IX, suggesting potential applications in cancer therapy .

Insecticidal Activity

Compounds similar to this compound have been evaluated for insecticidal properties. A series of benzamides containing oxadiazole moieties demonstrated promising insecticidal activities comparable to commercial standards . These findings suggest that this compound may also possess similar insecticidal potential.

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. For example, studies on related compounds indicated low toxicity levels in zebrafish embryos at concentrations below 20 mg/L . This highlights the potential for developing safe agricultural or pharmaceutical products based on this scaffold.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The triazine ring facilitates binding to these targets, potentially modulating their activity through competitive inhibition or allosteric effects.

Case Studies

- Antitumor Activity : In a study focusing on triazine derivatives' effects on cancer cell lines, several compounds showed significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation.

- Fungal Inhibition : A derivative demonstrated an EC50 value of 14.44 µg/mL against Botrytis cinerea, indicating strong antifungal activity compared to standard fungicides . This suggests that modifications to the benzamide structure can enhance efficacy against agricultural pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.